2-ヒドラジノ-2-イミダゾリン臭化水素酸塩

概要

説明

2-Hydrazino-2-imidazoline hydrobromide (2H2IH) is an organobromide compound that is widely used in scientific research, particularly in biochemistry and physiology. It is a versatile compound that has many applications in laboratory experiments, and it is also known for its biochemical and physiological effects.

科学的研究の応用

アミド誘導体の合成

2-ヒドラジノ-2-イミダゾリン臭化水素酸塩: は、様々なアミド誘導体の合成に用いられてきました。 これらの誘導体には、6-(4-カルボキシメチルオキシフェニル)-4,5-ジヒドロ-3(2H)-ピリダジノンや2-置換-6-(4-アシルアミノフェニル)-4,5-ジヒドロピリダジン-3(2H)-オンが含まれます 。これらの化合物は、血管拡張剤として潜在的な用途があり、心不全やその他の心臓病の治療法の開発において特に重要な心臓血管研究に役立ちます。

血管拡張活性のモジュレーション

この化合物は、血管拡張活性に影響を与える分子の合成のための反応物です 。血管拡張剤は血管の筋肉を弛緩させるために使用され、高血圧や狭心症の治療に役立つため、この用途は薬理学と医学において極めて重要です。

硫酸架橋銅(II)錯体の形成

研究者は、2-ヒドラジノ-2-イミダゾリン臭化水素酸塩を、硫酸架橋二量体銅(II)錯体の形成に使用してきました 。これらの錯体は配位化学の分野において重要であり、触媒や材料科学においても重要な役割を果たす可能性があります。

5-HT6セロトニン受容体のアンタゴニスト

この化合物は、5-HT6セロトニン受容体アンタゴニストの合成に関与してきました 。これらのアンタゴニストは、うつ病、不安、アルツハイマー病などの様々な神経学的および精神医学的障害の治療に役立つ可能性があります。

パラジウム錯体の合成

2-ヒドラジノ-2-イミダゾリン臭化水素酸塩: は、パラジウム錯体の合成における前駆体として機能します 。パラジウム錯体は有機化学において重要であり、炭素-炭素結合を形成するクロスカップリング反応などの触媒反応に広く使用されています。

抗糖尿病剤および抗肥満剤

この化合物は、抗糖尿病剤および抗肥満剤の合成のための反応物でもあります 。糖尿病と肥満の世界的な増加を考えると、この用途は特に重要であり、新規で効果的な治療法の必要性を強調しています。

DNA結合研究

別の用途には、2-ヒドラジノ-2-イミダゾリン臭化水素酸塩をDNA結合剤の合成に用いることが含まれます 。これらの結合剤は、遺伝子発現を調節するために使用できるか、遺伝子治療戦略の一部として使用できるため、分子生物学および遺伝子工学における重要なツールです。

触媒作用と医薬品合成

最後に、2-ヒドラジノ-2-イミダゾリン臭化水素酸塩は、触媒作用と医薬品合成に関わる研究において不可欠です。その独特の特性により、新しい医薬品の開発や新規触媒プロセスの探索において貴重な化合物となっています。

Safety and Hazards

作用機序

Target of Action

It is known to be used in the synthesis of molecules that affect vasodilatory activity . This suggests that its targets could be related to the cardiovascular system, possibly acting on receptors or enzymes involved in blood vessel dilation.

Mode of Action

Given its use in the synthesis of vasodilatory agents , it can be inferred that it may interact with its targets to cause relaxation of smooth muscle cells in blood vessels, leading to their dilation.

Biochemical Pathways

Considering its role in the synthesis of vasodilatory agents , it might be involved in pathways related to the regulation of blood pressure and blood flow.

Result of Action

Given its use in the synthesis of vasodilatory agents , it can be inferred that its action results in the dilation of blood vessels, potentially leading to a decrease in blood pressure.

生化学分析

Biochemical Properties

2-Hydrazino-2-imidazoline hydrobromide plays a significant role in biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of molecules that affect vasodilatory activity, such as some amide derivatives of 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone . These interactions are crucial for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of 2-Hydrazino-2-imidazoline hydrobromide on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of DNA binders and antidiabetic/antiobesity agents

Molecular Mechanism

At the molecular level, 2-Hydrazino-2-imidazoline hydrobromide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been used in the synthesis of 5-HT6 serotonin receptor antagonists and Pd complexes . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydrazino-2-imidazoline hydrobromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperatures and should be stored under nitrogen to maintain its efficacy . These findings are crucial for designing long-term experiments and therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Hydrazino-2-imidazoline hydrobromide vary with different dosages in animal models. At lower doses, it has shown potential therapeutic effects, while higher doses may lead to toxic or adverse effects. For instance, it has been used in the synthesis of antidiabetic/antiobesity agents, where dosage optimization is crucial for efficacy and safety . These studies are essential for determining the appropriate therapeutic window for the compound.

Metabolic Pathways

2-Hydrazino-2-imidazoline hydrobromide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the synthesis of molecules that affect vasodilatory activity, highlighting its role in metabolic processes . Understanding these pathways is vital for elucidating the compound’s therapeutic potential.

Transport and Distribution

The transport and distribution of 2-Hydrazino-2-imidazoline hydrobromide within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications .

Subcellular Localization

2-Hydrazino-2-imidazoline hydrobromide’s subcellular localization influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential .

特性

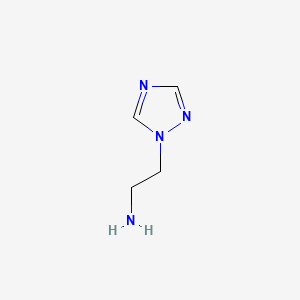

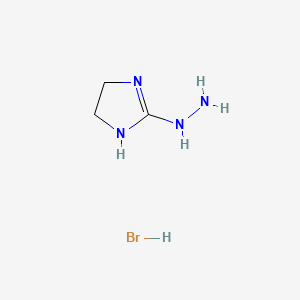

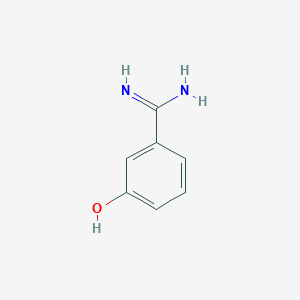

IUPAC Name |

4,5-dihydro-1H-imidazol-2-ylhydrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.BrH/c4-7-3-5-1-2-6-3;/h1-2,4H2,(H2,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJRJVVSABWXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204544 | |

| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55959-84-7 | |

| Record name | 2-Hydrazino-2-imidazoline hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55959-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055959847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydrazino-delta-2-imidazoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazino-δ-2-imidazoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-hydrazino-2-imidazoline hydrobromide interact with rhenium, and what is the significance of this interaction in the context of the research?

A1: 2-hydrazino-2-imidazoline hydrobromide acts as a reducing agent and ligand when reacted with perrhenate. [] The reaction forms a complex where the rhenium center is coordinated by one 2-hydrazino-2-imidazoline molecule in a bidentate fashion (through one nitrogen of the hydrazine group and one nitrogen of the imidazoline ring) and another 2-hydrazino-2-imidazoline molecule in a monodentate manner (through one nitrogen of the hydrazine group). [] This results in a complex with the core structure {ReCl(3)(NNC(3)H(4)N(2)H)(HNNHC(3)H(4)N(2)H)}. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

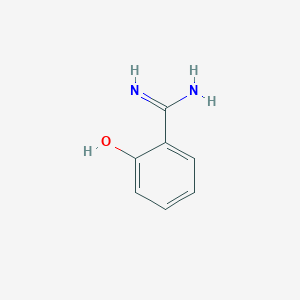

![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)